2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide
Description
This compound features a seven-membered 1,4-thiazepin ring with a sulfone group (1,1-dioxido), a 4-oxo moiety, and a phenyl substituent at position 2. Structural characterization of such compounds typically employs 1H/13C-NMR, IR spectroscopy, and X-ray crystallography (e.g., SHELX programs for refinement) .
Properties
IUPAC Name |
N-phenyl-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-22(24-18-11-5-2-6-12-18)16-25-19-13-7-8-14-20(19)30(28,29)21(15-23(25)27)17-9-3-1-4-10-17/h1-14,21H,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHGVQCFAZUEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(S(=O)(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazepine derivatives.
Scientific Research Applications
2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Features of Comparable Heterocycles
*Inferred from sulfone-containing analogs in .
Key Observations:
- Sulfone Group: The 1,1-dioxido moiety enhances polarity and solubility compared to non-sulfonated thiazepines or thiazines .
- Acetamide Functionality : Common in both the target compound and thiazine derivatives , this group facilitates hydrogen bonding, a critical feature for pharmacological activity.
Pharmacological and Physicochemical Properties
Table 3: Inferred Properties Based on Structural Analogs
Discussion:
- The sulfone group in the target compound may improve solubility but reduce blood-brain barrier penetration compared to non-sulfonated analogs.
- 1,2,4-Triazoles with C=S groups exhibit higher lipophilicity, favoring membrane permeability but lower solubility .
Biological Activity
The compound 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide is a derivative of benzothiazepine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H20N2O4S
- Molecular Weight : 420.5 g/mol
- CAS Number : 852451-82-2
Benzothiazepine derivatives exhibit various biological activities, primarily through their interactions with biological targets such as enzymes and receptors. The specific compound under discussion may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. Its structural features suggest potential binding affinity to carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzothiazepine compounds. For instance, compounds with similar structural characteristics have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DU-145 (Prostate) | 15.42 ± 0.16 | |
| Compound B | MCF7 (Breast) | 12.50 ± 0.10 | |
| Compound C | A549 (Lung) | 18.00 ± 0.20 |
In vitro studies have demonstrated that halogenated phenyl substitutions significantly enhance the biological activity of benzothiazepine derivatives by improving their binding interactions with target proteins.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are overexpressed in various tumors. The inhibition of these isoforms can disrupt tumor growth and survival:
Case Studies
- Study on Antitumor Activity : A study conducted on a series of benzothiazepine derivatives, including our compound, showed promising results in inhibiting tumor cell proliferation in vitro. The derivatives were tested against multiple cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM .
- Mechanistic Insights : Docking studies indicated that the compound binds effectively to the active site of hCA IX, suggesting that its dioxido and oxo groups play critical roles in enhancing binding affinity and selectivity .
- Toxicity Assessment : Preliminary toxicity assessments indicated that the compound exhibited low cytotoxicity in normal cell lines at concentrations up to 100 µM, making it a candidate for further development as an anticancer agent .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including thiazepine ring formation, sulfonation (to introduce the 1,1-dioxido group), and acylation. Key steps:
- Ring formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonation : Oxidation of the thiazepine sulfur using H₂O₂ or m-CPBA in dichloromethane at 0–25°C .
- Acylation : Coupling with N-phenylacetamide via EDCI/HOBt-mediated reactions in DMF . Purity optimization :
- Use gradient HPLC (C18 column, acetonitrile/water) to isolate intermediates .
- Recrystallize the final product from ethanol/water (yield: 60–75%) .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ring formation | Ethanol, 80°C, 12h | 70–85 | ≥95% |
| Sulfonation | m-CPBA, DCM, 0°C→25°C | 90 | ≥98% |
| Acylation | EDCI/HOBt, DMF, RT | 65 | ≥97% |
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm regiochemistry of the thiazepine ring and acetamide substitution. Key signals:
Q. What initial biological screening approaches are used to assess its therapeutic potential?
- In vitro assays :
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀: 10–50 µM) .
- Anti-inflammatory : COX-2 inhibition (ELISA, % inhibition at 10 µM) .
- Molecular docking : Target COX-2 or EGFR kinase (PDB ID: 1PXX) using AutoDock Vina .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data between synthetic batches be resolved?
Contradictions in NMR or mass spectra often arise from:
- Tautomerism : The thiazepine ring may exhibit keto-enol tautomerism, altering δ values. Use variable-temperature NMR (25–60°C) to stabilize the dominant form .
- Solvent impurities : Residual DMF in the final product shifts acetamide proton signals. Dry under high vacuum (0.1 mmHg, 24h) .
- Stereochemical variations : Chiral HPLC (Chiralpak IA column) resolves enantiomers if asymmetric synthesis is incomplete .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Salt formation : Prepare hydrochloride salts to improve water solubility (tested in PBS pH 7.4) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .
- Prodrug design : Introduce ester groups at the acetamide nitrogen for hydrolytic activation .
Q. How to design experiments to elucidate the mechanism of action in anticancer activity?
- Pathway analysis :
- Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes Bax/Bcl-2) .
- Validate via Western blot (cleaved caspase-3, PARP) .
- Target engagement :
- Use cellular thermal shift assay (CETSA) to confirm binding to putative targets like HSP90 .
- Competitive inhibition : Co-treat with known HSP90 inhibitors (e.g., 17-AAG) to assess IC₅₀ shifts .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst optimization : Replace EDCI with immobilized carbodiimide resins for easier purification .
- Microwave-assisted synthesis : Reduce reaction time for cyclocondensation (30 min vs. 12h, 80°C) .
- Solvent screening : Test ethereal solvents (THF, 2-MeTHF) to enhance sulfonation efficiency .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to reconcile poor aqueous solubility with in vivo efficacy?
- Observed data :
- Solubility in water: <0.1 mg/mL .
- In vivo efficacy (mouse xenograft): Tumor reduction at 50 mg/kg (oral) .
- Resolution :
- The compound may act via prodrug metabolism or bind serum albumin for passive transport .
- Conduct pharmacokinetic studies (LC-MS/MS) to measure plasma concentrations and metabolite profiles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
